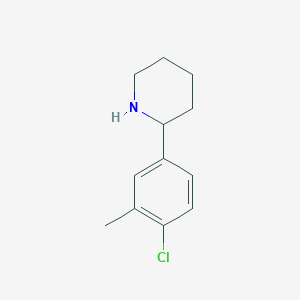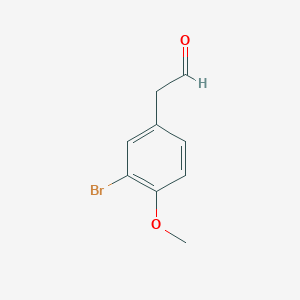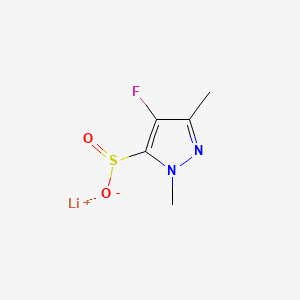
lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-fluoro-1,3-dimethyl-1H-pyrazole with a suitable sulfinate reagent in the presence of a lithium source. One common method involves the use of lithium sulfinate and a fluorinated pyrazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include sulfonate, sulfinate, and sulfonamide derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate include:
- Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
- Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate
- Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the sulfinate group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H6FLiN2O2S |
|---|---|
Poids moléculaire |
184.1 g/mol |
Nom IUPAC |
lithium;4-fluoro-2,5-dimethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7FN2O2S.Li/c1-3-4(6)5(11(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
SSUVIONLJJJOSV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=NN(C(=C1F)S(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



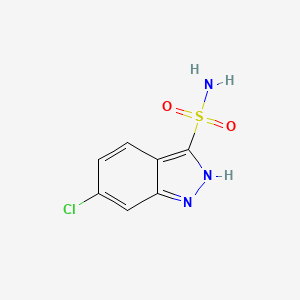
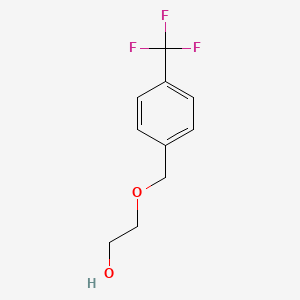



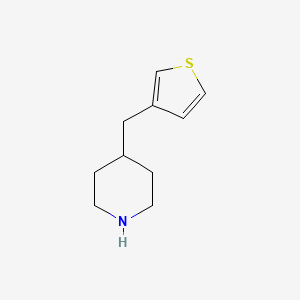

![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)



